molecular formula C17H27NO4S B7016944 2-ethyl-N-[2-hydroxy-1-(3-methoxycyclohexyl)ethyl]benzenesulfonamide

2-ethyl-N-[2-hydroxy-1-(3-methoxycyclohexyl)ethyl]benzenesulfonamide

Cat. No.: B7016944
M. Wt: 341.5 g/mol
InChI Key: FPIMSKUNDVLMLT-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-hydroxy-1-(3-methoxycyclohexyl)ethyl]benzenesulfonamide is an organic compound with a complex structure that includes a benzenesulfonamide core, a hydroxyethyl group, and a methoxycyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[2-hydroxy-1-(3-methoxycyclohexyl)ethyl]benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of ethylbenzene to form ethylbenzenesulfonic acid, which is then converted to the corresponding sulfonyl chloride.

    Introduction of the Hydroxyethyl Group: The sulfonyl chloride is reacted with 2-aminoethanol under basic conditions to introduce the hydroxyethyl group, forming 2-ethyl-N-[2-hydroxyethyl]benzenesulfonamide.

    Addition of the Methoxycyclohexyl Moiety: The final step involves the reaction of the hydroxyethyl derivative with 3-methoxycyclohexyl bromide in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[2-hydroxy-1-(3-methoxycyclohexyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Formation of 2-ethyl-N-[2-oxo-1-(3-methoxycyclohexyl)ethyl]benzenesulfonamide.

    Reduction: Formation of 2-ethyl-N-[2-hydroxy-1-(3-methoxycyclohexyl)ethyl]aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethyl-N-[2-hydroxy-1-(3-methoxycyclohexyl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-hydroxy-1-(3-methoxycyclohexyl)ethyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-[2-hydroxyethyl]benzenesulfonamide: Lacks the methoxycyclohexyl moiety, resulting in different chemical and biological properties.

    N-[2-hydroxy-1-(3-methoxycyclohexyl)ethyl]benzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and interactions.

Uniqueness

2-ethyl-N-[2-hydroxy-1-(3-methoxycyclohexyl)ethyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxycyclohexyl moiety distinguishes it from simpler benzenesulfonamide derivatives, potentially enhancing its interactions with biological targets.

Properties

IUPAC Name

2-ethyl-N-[2-hydroxy-1-(3-methoxycyclohexyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-3-13-7-4-5-10-17(13)23(20,21)18-16(12-19)14-8-6-9-15(11-14)22-2/h4-5,7,10,14-16,18-19H,3,6,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIMSKUNDVLMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)NC(CO)C2CCCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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